Home > Products > Screening Compounds P38310 > 4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol
4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol - 690660-21-0

4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol

Catalog Number: EVT-3287158
CAS Number: 690660-21-0
Molecular Formula: C13H18ClNO
Molecular Weight: 239.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol is an organic compound that serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the C-C chemokine receptor-1 (CCR1). [] It belongs to the piperidine class of compounds, characterized by a six-membered heterocyclic ring containing one nitrogen atom. [, , , , , , , , , ] While structurally similar to MLN3897, a potent CCR1 antagonist, this compound itself hasn't been reported to possess direct pharmacological activity. []

Synthesis Analysis

4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol is primarily formed as a metabolite of MLN3897 through N-dealkylation of the piperidinyl moiety. [] Direct synthesis methods haven't been extensively discussed in the provided literature.

MLN3897

Compound Description: MLN3897 is a small molecule antagonist of the C-C chemokine receptor-1 (CCR1). It is extensively metabolized in humans, primarily through N-oxidation of the tricyclic moiety and N-dealkylation of the piperidinyl moiety .

Relevance: MLN3897 is the parent compound of 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol. It contains the 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol structure as part of its larger framework .

Compound Description: This compound is a potent C-C chemokine receptor 1 (CCR1) antagonist that contains a benzamide functionality. Tritium labeling studies revealed incorporation of tritium in both the benzamide and valine portions of the molecule .

Relevance: This compound is structurally similar to 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol, sharing the same core structure with an added benzamide and valine moiety. This compound highlights the potential for modifications and derivatization of the 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol core for developing CCR1 antagonists .

cis-2,6-bis(4-chlorophenyl)-3,3-dimethylpiperidin-4-one

Compound Description: This compound is a non-centrosymmetric crystal that exhibits nonlinear optical properties . Its single crystals are grown using a slow evaporation technique with benzene as the solvent .

Relevance: This compound shares a similar structure with 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol, with the key difference being the presence of a carbonyl group (C=O) at the 4-position of the piperidine ring instead of a hydroxyl group (OH) in 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol .

(4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol) metabolite (M40)

Compound Description: This compound is a metabolite of MLN3897, formed through N-dealkylation of the piperidinyl moiety and subsequent metabolism of the chlorophenyl moiety . It exhibits significant systemic exposure compared to the tricyclic-labeled moiety metabolite (M19) .

Relevance: This metabolite is structurally identical to 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol. It highlights the metabolic pathway of MLN3897, where the tricyclic portion of the molecule is cleaved, leaving the 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol structure .

Properties

CAS Number

690660-21-0

Product Name

4-(4-Chlorophenyl)-3,3-dimethylpiperidin-4-ol

IUPAC Name

4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

InChI

InChI=1S/C13H18ClNO/c1-12(2)9-15-8-7-13(12,16)10-3-5-11(14)6-4-10/h3-6,15-16H,7-9H2,1-2H3

InChI Key

MXDBIMUDGOIXCV-UHFFFAOYSA-N

SMILES

CC1(CNCCC1(C2=CC=C(C=C2)Cl)O)C

Canonical SMILES

CC1(CNCCC1(C2=CC=C(C=C2)Cl)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.